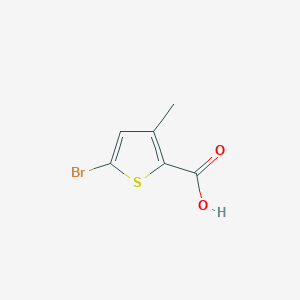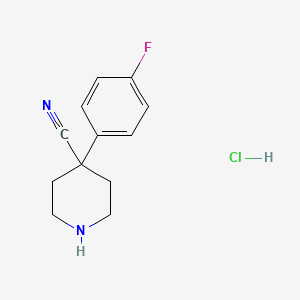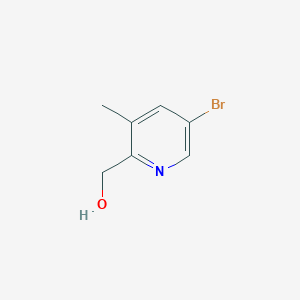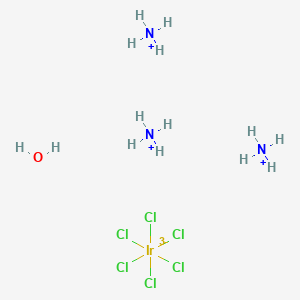
3,4,5-Trifluorobenzimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the use of halogenated precursors and nucleophilic aromatic substitution reactions. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, the synthesis of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles was performed through a cyclocondensation reaction involving trifluoro[chloro]-substituted alk-3-en-2-ones and isoniazid . These methods could potentially be adapted for the synthesis of 3,4,5-Trifluorobenzimidamide hydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of fluorinated aromatic compounds are often characterized by X-ray crystallography and NMR spectroscopy. For instance, the structure of 1,3,5-trichloro-2,4,6-trifluorobenzene was determined using single-crystal X-ray diffraction and neutron powder diffraction . The crystal structure of 3-chloro-2,4,5-trifluorobenzoic acid was also elucidated, revealing the orientation of the carboxyl group relative to the benzene ring . These techniques could be employed to determine the molecular structure of this compound.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution. For example, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate was used for the quantitative fluorination of aromatic substrates . The reactivity of this compound could be explored in similar electrophilic substitution reactions, potentially leading to a variety of functionalized derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms, which can affect their reactivity, acidity, and stability. The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial drugs, showcases the importance of controlling reaction conditions to achieve high yields and desired properties . The properties of this compound would likely be characterized by its strong electronegative fluorine atoms, potentially leading to unique reactivity patterns and applications.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
- Antimicrobial Compound Effects : A study on triclosan, a synthetic antibacterial agent, discusses its occurrence, toxicity, and degradation in the environment, highlighting the importance of understanding environmental contaminants and their transformation products. This research could be analogous in understanding the environmental fate and potential toxicity of various synthetic compounds, including "3,4,5-Trifluorobenzimidamide hydrochloride" (Bedoux et al., 2012).
Pharmacological Activities
- Gallic Acid's Anti-inflammatory Properties : Gallic acid is explored for its anti-inflammatory properties and mechanisms, which could serve as a model for investigating the pharmacological activities of other compounds with potential anti-inflammatory effects, such as "this compound" (Bai et al., 2020).
CO2 Capture and Conversion
- Nitrogen-Doped Porous Polymers for CO2 Capture : Research on the development of nitrogen-rich porous adsorbent materials for CO2 capture highlights innovative materials science approaches that could potentially relate to the chemical functionalities or applications of "this compound" in environmental or material sciences (Mukhtar et al., 2020).
Analytical and Methodological Studies
- Antioxidant Activity Analysis : The review of analytical methods used in determining antioxidant activity provides an overview of the methodologies that could be applicable to studying the antioxidant potential of various compounds, including "this compound" (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
3,4,5-trifluorobenzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2.ClH/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2H,(H3,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVQFNAKRYHEAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600282 |
Source


|
| Record name | 3,4,5-Trifluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910053-71-3 |
Source


|
| Record name | 3,4,5-Trifluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














